

Spectroscopic Profile of N-Benzyl-2,4,5-trichloroaniline: A Technical Guide

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Compound of Interest

Compound Name: N-Benzyl-2,4,5-trichloroaniline

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **N-Benzyl-2,4,5-trichloroaniline**, a compound of interest for researchers and professionals in the fields of organic synthesis and drug development. Due to the limited availability of published experimental data for this specific molecule, this report outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from the known spectroscopic profiles of its constituent fragments: the N-benzyl group and the 2,4,5-trichloroaniline moiety.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts, vibrational frequencies, and mass-to-charge ratios for **N-Benzyl-2,4,5-trichloroaniline**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.4	s	1H	H-3 (trichloroaniline ring)
~7.3	s	1H	H-6 (trichloroaniline ring)
7.2-7.4	m	5H	Phenyl protons (benzyl group)
~4.5	s	2H	Methylene protons (-CH ₂ -)
~4.0	br s	1H	Amine proton (-NH-)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~145	C-N (trichloroaniline ring)
~138	Quaternary C (benzyl group)
~132	C-Cl
~130	C-Cl
~129	CH (benzyl group)
~128	CH (benzyl group)
~127	CH (benzyl group)
~125	C-Cl
~120	CH (trichloroaniline ring)
~115	CH (trichloroaniline ring)
~48	Methylene C (-CH ₂ -)

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2920-2850	Medium	Aliphatic C-H stretch
~1600	Strong	Aromatic C=C stretch
~1500	Strong	Aromatic C=C stretch
~1320	Medium	C-N stretch
800-700	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
285/287/289/291	High	[M] ⁺ molecular ion peak (isotopic pattern due to 3 Cl atoms)
194/196/198	Medium	[M - C ₇ H ₇] ⁺ fragment
91	Very High	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-Benzyl-2,4,5-trichloroaniline** (approximately 5-10 mg) would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. ¹H

NMR spectra would be referenced to the residual solvent peak (CDCl_3 at 7.26 ppm), and ^{13}C NMR spectra would be referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

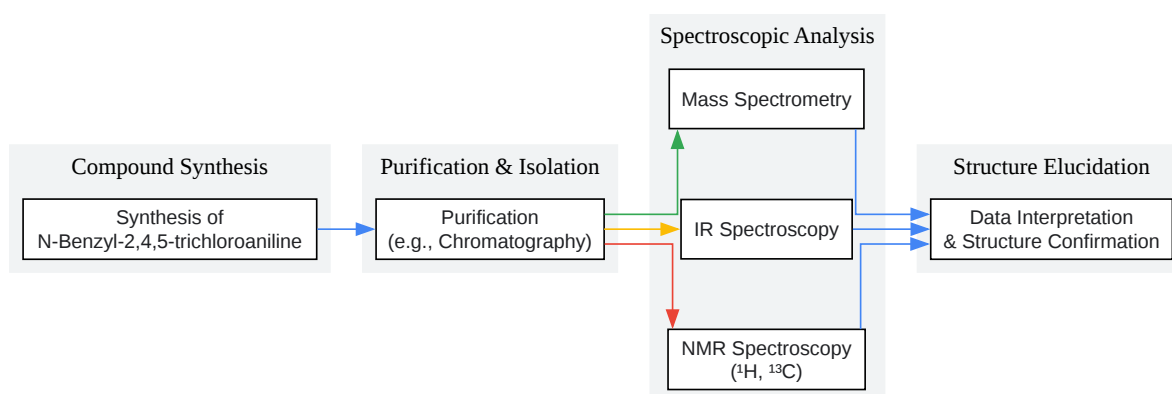
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane, would be introduced into the instrument. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer, typically a quadrupole or time-of-flight (TOF) analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **N-Benzyl-2,4,5-trichloroaniline**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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